molecular formula C17H12O3 B14433500 4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid CAS No. 78874-13-2

4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid

Cat. No.: B14433500
CAS No.: 78874-13-2
M. Wt: 264.27 g/mol
InChI Key: YJIMHPQICIJQFN-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C17H12O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid typically involves the condensation of 9-fluorenone with an appropriate butenoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

78874-13-2

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

4-(9H-fluoren-2-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H12O3/c18-16(7-8-17(19)20)12-5-6-15-13(10-12)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2,(H,19,20)

InChI Key

YJIMHPQICIJQFN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=CC(=O)O

Origin of Product

United States

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